molecular formula C21H22N4O4S2 B2763213 N-(3-(2,2-dimethylhydrazinecarbonyl)thiophen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide CAS No. 893133-23-8

N-(3-(2,2-dimethylhydrazinecarbonyl)thiophen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide

Cat. No. B2763213
CAS RN: 893133-23-8
M. Wt: 458.55
InChI Key: SFAUJXLTDDKFFR-UHFFFAOYSA-N
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Description

N-(3-(2,2-dimethylhydrazinecarbonyl)thiophen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C21H22N4O4S2 and its molecular weight is 458.55. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research on related chemical structures focuses on the synthesis of heterocyclic compounds, a key area in medicinal chemistry due to their diverse biological activities. For instance, studies have explored the synthesis of new pyrazole, pyridine, and pyrimidine derivatives using enaminonitriles and various reactions with hydrazine hydrate, malononitrile, and thiourea, showcasing the versatility of these compounds in creating pharmacologically active molecules (Fadda et al., 2012).

Antiradiation Activity

There's also interest in the synthesis of sulfur-containing thiophene derivatives for their potential antiradiation activities, highlighting the importance of thiophene-based structures in developing protective agents against radiation (Hassan et al., 1998).

Antimicrobial and Antifungal Activities

Additionally, the synthesis of novel compounds involving thiophene moieties has been investigated for their antimicrobial and antifungal activities, suggesting potential applications in combating infectious diseases (El-Gaby et al., 2003).

Molecular Docking Studies

Research into thiophene-2-carboxamide Schiff base derivatives of benzohydrazide as novel inhibitors for acetylcholinesterase and butyrylcholinesterase includes molecular docking studies to understand their interaction mechanisms, highlighting the application of these compounds in addressing neurodegenerative diseases (Kausar et al., 2021).

Crystal Structure Analysis

Crystal structure analysis of related compounds provides foundational knowledge for the rational design of new molecules with desired properties, as seen in studies focusing on the crystallography of thiophene derivatives (Sharma et al., 2016).

properties

IUPAC Name

N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S2/c1-24(2)23-20(27)18-13-14-30-21(18)22-19(26)15-9-11-17(12-10-15)31(28,29)25(3)16-7-5-4-6-8-16/h4-14H,1-3H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAUJXLTDDKFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(2,2-dimethylhydrazinecarbonyl)thiophen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide

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